molecular formula C21H27N3O3S B14799276 N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide

N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide

Cat. No.: B14799276
M. Wt: 401.5 g/mol
InChI Key: CHSSFCDECAVPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H27N3O3S. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylamino group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylbenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylbenzenesulfonamide. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylbenzenesulfonamide: Lacks the cyclohexylamino group.

    N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the benzyl group.

    N-benzyl-4-aminobenzenesulfonamide: Lacks the cyclohexylamino and carbonyl groups.

Uniqueness

N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is unique due to the presence of both benzyl and cyclohexylamino groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-cyclohexylurea

InChI

InChI=1S/C21H27N3O3S/c1-24(16-17-8-4-2-5-9-17)28(26,27)20-14-12-19(13-15-20)23-21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11,16H2,1H3,(H2,22,23,25)

InChI Key

CHSSFCDECAVPSU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.